(E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride
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Overview
Description
(E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride is a synthetic organic compound known for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a cyano group, an isopropyl-substituted phenyl ring, and a piperidinyl-substituted phenyl ring, all connected through an acrylamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride typically involves a multi-step process:
Formation of the Acrylamide Core: The initial step involves the preparation of the acrylamide core through a condensation reaction between an appropriate cyanoacetate and an aldehyde, under basic conditions to form the (E)-2-cyano-3-phenylacrylamide intermediate.
Substitution Reactions: The intermediate is then subjected to substitution reactions to introduce the isopropyl and piperidinyl groups. This can be achieved through nucleophilic aromatic substitution or other suitable methods.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid, enhancing its solubility and stability for various applications.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, RNH₂) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity profile make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and acrylamide groups are key to its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-cyano-3-(4-methylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide
- (E)-2-cyano-3-(4-tert-butylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide
Uniqueness
Compared to similar compounds, (E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can result in different reactivity and binding characteristics, making it potentially more effective or selective in certain applications.
Properties
IUPAC Name |
(E)-2-cyano-N-(4-piperidin-1-ylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O.ClH/c1-18(2)20-8-6-19(7-9-20)16-21(17-25)24(28)26-22-10-12-23(13-11-22)27-14-4-3-5-15-27;/h6-13,16,18H,3-5,14-15H2,1-2H3,(H,26,28);1H/b21-16+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCNIHLRMOXLJQ-JEBHESKQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)N3CCCCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)N3CCCCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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